molecular formula C23H43N5O4 B1528125 (2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine CAS No. 1217451-48-3

(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine

Cat. No.: B1528125
CAS No.: 1217451-48-3
M. Wt: 453.6 g/mol
InChI Key: RXOKRXJIVIFRMG-WDBKTSHHSA-N
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Mechanism of Action

Target of Action

Boc-e-azido-Nle-OH DCHA is primarily used as a building block in “click chemistry” and other reactions involving azides . The compound’s primary target is the azide group, which it interacts with during these reactions .

Mode of Action

The mode of action of Boc-e-azido-Nle-OH DCHA involves its interaction with the azide group. The azido moiety of Boc-e-azido-Nle-OH DCHA can be selectively converted into an amino group with triphenylphosphine in the presence of water . This conversion is a key part of the compound’s interaction with its targets.

Biochemical Pathways

The biochemical pathways affected by Boc-e-azido-Nle-OH DCHA are those involved in “click chemistry” and other reactions involving azides . The compound’s ability to convert its azido moiety into an amino group can influence these pathways and their downstream effects.

Pharmacokinetics

The compound’s molecular weight (45363) and chemical formula (C₁₁H₂₀N₄O₄ · C₁₂H₂₃N) suggest that it may have certain bioavailability characteristics .

Result of Action

The result of Boc-e-azido-Nle-OH DCHA’s action is the conversion of its azido moiety into an amino group . This conversion can have various molecular and cellular effects, depending on the specific context of the reaction in which the compound is used.

Action Environment

The action of Boc-e-azido-Nle-OH DCHA can be influenced by various environmental factors. For example, the compound’s ability to convert its azido moiety into an amino group requires the presence of water . Other environmental factors, such as temperature and pH, may also influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like methanol and reagents such as triphenylphosphine.

Industrial Production Methods

Industrial production methods for (2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives of the original compound, which can be further utilized in various chemical processes .

Scientific Research Applications

(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine is unique due to its specific structure and reactivity, which make it particularly suitable for “click chemistry” and other azide-involving reactions. Its ability to be selectively converted into an amino group adds to its versatility and usefulness in various scientific applications .

Properties

IUPAC Name

(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C11H20N4O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12/h11-13H,1-10H2;8H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t;8-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOKRXJIVIFRMG-WDBKTSHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine
Reactant of Route 2
(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine
Reactant of Route 3
Reactant of Route 3
(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine
Reactant of Route 4
(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine
Reactant of Route 5
Reactant of Route 5
(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine
Reactant of Route 6
(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine

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